Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Overview
Description
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carboxylate ester group.
Preparation Methods
The synthesis of Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific ester group and the resulting chemical properties .
Biological Activity
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (CAS No. 4739-94-0) is a synthetic organic compound characterized by its unique benzodioxine structure. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178.19 g/mol. The compound features a dioxin ring system that contributes to its reactivity and biological properties.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 178.19 g/mol |
Melting Point | 84 °C |
Anti-inflammatory Properties
Research indicates that compounds with a benzodioxine structure exhibit significant anti-inflammatory activities. A study demonstrated that derivatives of this compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The inhibition of these enzymes leads to a reduction in pro-inflammatory cytokines and mediators.
Anticancer Activity
This compound has shown promise as an anticancer agent. Studies have highlighted its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms in cancer cells. Inhibiting PARP can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
Case Study: Inhibition of Cancer Cell Proliferation
A recent study evaluated the effect of this compound on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 25 | PARP inhibition |
A549 (Lung) | 30 | Induction of apoptosis |
HeLa (Cervical) | 20 | Cell cycle arrest |
The results indicate that the compound effectively inhibits cell proliferation across different cancer types.
Enzyme Inhibition Studies
The compound has also been investigated for its enzyme inhibitory potential against various targets:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase | Competitive | 45 |
α-Glucosidase | Non-competitive | 50 |
These findings suggest that this compound may have therapeutic applications in conditions such as Alzheimer's disease and Type 2 diabetes mellitus.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of ethyl 2,3-dihydrobenzo[b][1,4]dioxine derivatives. Research indicates that modifications at specific positions on the benzodioxine ring can enhance or diminish biological activity.
Notable Derivatives and Their Activities
Derivative Name | Position of Modification | Biological Activity |
---|---|---|
Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate | 8-position | Enhanced anticancer activity |
Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate | 7-position | Moderate anti-inflammatory activity |
These modifications highlight the importance of specific functional groups in determining the biological properties of benzodioxine derivatives.
Properties
IUPAC Name |
ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-13-11(12)8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQWCKWRILLHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586482 | |
Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20825-87-0 | |
Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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